molecular formula C18H31GdN4O9 B1197821 Gadovist CAS No. 770691-21-9

Gadovist

Cat. No.: B1197821
CAS No.: 770691-21-9
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadovist, also known as gadobutrol, is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize areas with disrupted blood brain barrier and/or abnormal vascularity of the central nervous system .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves the gadolinium ion, which has seven unpaired electrons. This property is what makes this compound useful as an MRI contrast agent .


Chemical Reactions Analysis

This compound is used as a contrast agent in MRI, and its reactions within the body are complex. It is known to interact with other medicines that may harm the kidneys, including lithium, methotrexate, pain or arthritis medicines, medicines used to treat ulcerative colitis, medicines used to prevent organ transplant rejection, IV antibiotics, antiviral medicines, or cancer medicines .


Physical and Chemical Properties Analysis

This compound is a clear, sterile, aqueous solution. Each mL of this compound contains 604.72 mg (1.0 mmol) of gadobutrol, 1.211 mg trometamol, 0.013 mg sodium (0.00056 mmol), and 0.513 mg calcium sodium butrol in water for injection .

Scientific Research Applications

  • Diagnostic Contrast-Enhanced MRI and MRA : Gadobutrol is effective for contrast-enhanced (CE) MRI to visualize pathological lesions in various body regions and for CE MRA to assess perfusion and flow-related abnormalities. Its high thermostability and proton relaxation times, and its formulation at twice the gadolinium ion concentration of other GBCAs, result in improved dynamic image enhancement (Scott, 2018).

  • Mass Spectrometric Imaging : Gadovist can be analyzed using mass spectrometric imaging to determine drug distributions in tissue sections, such as the heart, kidney, liver, and brain. This demonstrates its potential in studying the biodistribution of drugs (Trog et al., 2018).

  • Cerebral MR Perfusion Imaging : this compound has been used in cerebral hemodynamics assessment with dynamic susceptibility contrast-enhanced MR imaging, particularly in patients with carotid artery stenosis or cerebral infarcts (Benner et al., 2000).

  • Radiography Contrast Agent : this compound has been evaluated as a radiography contrast agent. Its compatibility with different x-ray beam energy spectra makes it a potential tool for enhancing image quality in radiography (Dilmanian et al., 2001).

  • Dosimetric Impact in MR-Linac Systems : In transverse field MR-Linac systems, this compound's impact on dose distributions was evaluated, showing variations in dose enhancement and decrement under different magnetic fields (Ohno et al., 2021).

  • Differential Diagnosis of Brain Pathologies : this compound enhances the differential diagnostics of various brain pathologies, particularly in perfusion and dynamic MR examinations (Trophimova & Shimanovskii, 2016).

  • CT Angiography : this compound has potential applications in CT angiography, particularly in evaluating the biliary tract and aiding in the diagnosis of biliary leaks (Bonvento et al., 2006).

  • Multimodal Tissue Imaging : Its optical clearing effect, observed upon topical application, makes this compound a candidate for multimodal imaging, enhancing the contrast of various imaging modalities (Tuchina et al., 2020).

  • Cancer Detection and Diagnosis : this compound improves the accuracy of cancer detection, particularly in prostate cancer detection using dynamic contrast-enhanced MRI (Hara et al., 2018).

  • Safety and Toxicological Evaluation : Extensive clinical trials and postmarketing surveillance have demonstrated the safety and tolerability of this compound in various patient populations, including those with renal or hepatic impairment or cardiovascular disease (Voth et al., 2011).

  • Neutron Capture Therapy : this compound has been explored for gadolinium neutron capture therapy (GdNCT), a binary radiotherapy form, showing potential in cancer treatment (Lee et al., 2021).

Mechanism of Action

Gadovist works by distributing into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This allows for improved visualization of pathological lesions and vascular perfusion and flow-related abnormalities in all body regions .

Future Directions

The future of Gadovist and similar contrast agents lies in further improving their safety and effectiveness. Recent studies have shown that a 25% reduced dose of this compound is non-inferior to a standard dose of gadoterate for contrast-enhanced MRI of the CNS . This suggests that lower doses of this compound could be used in the future, potentially reducing the risk of side effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Gadovist involves the preparation of the macrocyclic ligand, followed by the complexation with gadolinium(III) ion.", "Starting Materials": [ "1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)", "gadolinium(III) oxide", "diethylene triamine pentaacetic acid (DTPA)", "sodium hydroxide", "hydrochloric acid", "water", "organic solvents (e.g. methanol, dichloromethane)" ], "Reaction": [ "1. Synthesis of DOTA: DOTA is prepared by reacting diethylene triamine with ethylenediaminetetraacetic acid (EDTA) in a basic solution.", "2. Preparation of gadolinium(III) DOTA complex: Gadolinium(III) oxide is dissolved in hydrochloric acid and reacted with DOTA in a basic solution to form the gadolinium(III) DOTA complex.", "3. Purification of the complex: The gadolinium(III) DOTA complex is purified using ion exchange chromatography.", "4. Complexation with water: The purified complex is dissolved in water.", "5. Addition of sodium hydroxide: Sodium hydroxide is added to adjust the pH of the solution.", "6. Final purification: The final product, Gadovist, is purified using organic solvents (e.g. methanol, dichloromethane) to remove any impurities." ] }

In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobutrol shortens the T1 and T2 relaxation times. The extent of decrease of T1 and T2 relaxation times, and therefore the amount of signal enhancement obtained from gadobutrol, is based upon several factors including the concentration of gadobutrol in the tissue, the field strength of the MRI system, and the relative ratio of the longitudinal and transverse relaxation times. At the recommended dose, the T1 shortening effect is observed with the greatest sensitivity in T1-weighted magnetic resonance sequences. In T2*-weighted sequences, the induction of local magnetic field inhomogeneities by the large magnetic moment of gadolinium and at high concentrations (during bolus injection) leads to a signal decrease.

CAS No.

770691-21-9

Molecular Formula

C18H31GdN4O9

Molecular Weight

604.7 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]

SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

density

1.3 g/mL at 37 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadovist
Reactant of Route 2
Gadovist
Reactant of Route 3
Gadovist
Reactant of Route 4
Gadovist
Reactant of Route 5
Reactant of Route 5
Gadovist
Reactant of Route 6
Reactant of Route 6
Gadovist
Customer
Q & A

Q1: What is the molecular formula and weight of gadobutrol?

A1: Gadobutrol has a molecular formula of C18H26GdN5O9 and a molecular weight of 605.69 g/mol.

Q2: What is the structure of gadobutrol?

A2: Gadobutrol is a non-ionic, macrocyclic, gadolinium-based contrast agent. It consists of a gadolinium ion (Gd3+) chelated by the macrocyclic ligand butrol. This macrocyclic structure contributes to its stability and reduces the risk of gadolinium release compared to linear GBCAs.

Q3: How does the macrocyclic structure of gadobutrol contribute to its stability?

A3: The macrocyclic structure of gadobutrol forms a cage-like structure around the gadolinium ion. This encapsulation provides higher thermodynamic and kinetic stability compared to linear GBCAs, reducing the likelihood of gadolinium release in vivo. [, ]

Q4: How does gadobutrol behave under various conditions relevant to its application?

A4: Gadobutrol demonstrates good stability under various conditions. It is compatible with a range of physiological solutions and maintains its stability during storage. []

Q5: How does the stability of gadobutrol compare to other gadolinium-based contrast agents?

A5: Gadobutrol, being a macrocyclic GBCA, exhibits higher stability compared to linear GBCAs like gadodiamide (Omniscan). This enhanced stability is attributed to the stronger binding of the macrocyclic ligand to the gadolinium ion, minimizing the risk of gadolinium release. [, ]

Q6: How does gadobutrol enhance contrast in MRI?

A6: Gadobutrol, like other GBCAs, shortens the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes into the extracellular space. The presence of gadobutrol in tissues alters the magnetic properties of nearby water molecules, leading to a brighter signal on T1-weighted MRI images. This increased signal intensity enhances the contrast between different tissues, making it easier to visualize anatomical structures and abnormalities. [, , , , , ]

Q7: What are the common clinical applications of gadobutrol-enhanced MRI?

A7: Gadobutrol is commonly used in various clinical applications, including:

  • Central Nervous System Imaging: Detecting and characterizing brain tumors, multiple sclerosis lesions, and other neurological disorders. [, , , ]
  • Cardiac Imaging: Visualizing myocardial perfusion and assessing myocardial viability. []
  • Liver and Kidney Imaging: Characterizing liver lesions and evaluating renal function. []
  • Magnetic Resonance Angiography (MRA): Visualizing blood vessels and assessing blood flow. [, ]

Q8: How is gadobutrol administered, and what is its typical dosage?

A8: Gadobutrol is administered intravenously, typically at a dose of 0.1 mmol/kg body weight. The dosage may vary depending on the specific clinical application and the patient's renal function. [, , ]

Q9: What is the elimination route of gadobutrol?

A9: Gadobutrol is primarily eliminated through the kidneys. After intravenous administration, it is largely cleared from the bloodstream by glomerular filtration, with a small fraction undergoing biliary excretion. [, , ]

Q10: How does renal impairment affect gadobutrol elimination?

A10: In patients with renal impairment, the elimination of gadobutrol is delayed. Therefore, dosage adjustments are often necessary to minimize the risk of gadolinium accumulation and potential adverse effects. [, ]

Q11: What are the known safety concerns associated with gadobutrol?

A11: Gadobutrol is generally well-tolerated. The most common adverse effects are mild and transient, including headache, nausea, and injection site reactions. []

Q12: Are there any long-term effects of gadolinium deposition in the brain?

A13: While gadolinium deposition in the brain has been observed after repeated administrations of some GBCAs, the long-term consequences of this deposition are not fully understood. Research is ongoing to determine if there are any associated health risks. []

Q13: What are the current areas of research related to gadobutrol?

A13: Current research on gadobutrol focuses on:

  • Optimizing Dosage Regimens: Determining the minimal effective doses for various applications to minimize gadolinium exposure. []
  • Evaluating Long-Term Effects: Investigating the potential long-term consequences of gadolinium deposition in the brain and other tissues. []
  • Developing Targeted Contrast Agents: Exploring the use of gadobutrol as a platform for developing targeted contrast agents for specific diseases. []

Q14: Are there any alternatives to gadobutrol for MRI contrast enhancement?

A15: Yes, several alternatives to gadobutrol exist, including other GBCAs with different chemical structures and properties (e.g., gadoterate meglumine (Dotarem), gadobenate dimeglumine (MultiHance)) and non-gadolinium-based contrast agents (e.g., iron oxide nanoparticles). The choice of contrast agent depends on the specific clinical application, the patient's medical history, and the potential risks and benefits. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.